molecular formula C16H24N2O3 B2590145 Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate CAS No. 1067914-64-0

Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate

Cat. No.: B2590145
CAS No.: 1067914-64-0
M. Wt: 292.379
InChI Key: MRSBPLMYLLOCIF-UHFFFAOYSA-N
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Description

Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and a (2-methoxyethyl)amino substituent at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules.

Properties

IUPAC Name

benzyl 4-(2-methoxyethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-20-12-9-17-15-7-10-18(11-8-15)16(19)21-13-14-5-3-2-4-6-14/h2-6,15,17H,7-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSBPLMYLLOCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate typically involves the reaction of piperidine with benzyl chloroformate and 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate is utilized in various scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 4-((2-Methoxyethyl)amino)piperidine-1-carboxylate (CAS 710972-40-0)

  • Structural Differences : Replaces the benzyl carbamate with a tert-butyloxycarbonyl (Boc) group.
  • Reactivity: The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions, whereas the benzyl group requires hydrogenolysis or harsh conditions for removal.
  • Applications : Commonly used in peptide synthesis and as a protected intermediate in medicinal chemistry .

Benzyl 4-(2-Ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 80221-26-7)

  • Structural Differences: Substitutes the (2-methoxyethyl)amino group with an ethoxycarbonylmethyl moiety.
  • Reactivity : The ester group enhances electrophilicity, making it reactive toward nucleophiles like amines or hydrazines.
  • Applications : Serves as a precursor for synthesizing β-keto esters or functionalized piperidines .

Benzyl 4-((2-Aminoethoxy)methyl)piperidine-1-carboxylate (CAS 122021-01-6)

  • Structural Differences: Features an aminopropoxymethyl group instead of the methoxyethylamino substituent.
  • Reactivity : The primary amine enables conjugation with carboxylic acids or carbonyl compounds, expanding utility in prodrug design.
  • Applications : Used in targeted drug delivery systems and as a linker in bioconjugation .

Benzyl 4-(Aminomethyl)piperidine-1-carboxylate (CAS 157023-34-2)

  • Structural Differences: Contains a primary aminomethyl group at the 4-position.
  • Reactivity : The amine group facilitates Schiff base formation or amide coupling, useful in combinatorial chemistry.
  • Applications : Intermediate in synthesizing urea or thiourea derivatives for kinase inhibitors .

Benzyl 4-(3-Ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7)

  • Structural Differences : Incorporates a β-keto ester moiety.
  • Reactivity : The β-keto ester participates in cyclocondensation reactions to form heterocycles like pyrazoles or pyridines.
  • Applications : Building block for antimalarial or antiviral agents .

Comparative Data Table

Compound Name (CAS) Key Substituent Reactivity Highlights Primary Applications Reference
Benzyl 4-[(2-Methoxyethyl)amino]piperidine-1-carboxylate (2-Methoxyethyl)amino Stable to mild acids; hydrogenolysis required Drug intermediate, receptor modulators
tert-Butyl 4-((2-Methoxyethyl)amino)piperidine-1-carboxylate (710972-40-0) Boc-protected amine Acid-labile deprotection Peptide synthesis, protected intermediates
Benzyl 4-(2-Ethoxy-2-oxoethyl)piperidine-1-carboxylate (80221-26-7) Ethoxycarbonylmethyl Nucleophilic acyl substitution β-Keto ester synthesis
Benzyl 4-((2-Aminoethoxy)methyl)piperidine-1-carboxylate (122021-01-6) Aminopropoxymethyl Amide/Schiff base formation Bioconjugation, prodrugs
Benzyl 4-(Aminomethyl)piperidine-1-carboxylate (157023-34-2) Aminomethyl Amide coupling Kinase inhibitors, urea derivatives
Benzyl 4-(3-Ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (167414-75-7) β-Keto ester Cyclocondensation reactions Heterocyclic drug synthesis

Biological Activity

Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate is a synthetic compound with a piperidine ring structure that has garnered attention for its potential biological activities. The compound's unique structural features, including a benzyl group and a methoxyethylamino substituent, suggest possible interactions with various biological targets, making it a candidate for further pharmacological investigation.

  • Molecular Formula : C₁₅H₁₉N₃O₂
  • Molecular Weight : 292.37 g/mol
  • Structure : Characterized by a piperidine ring with a carboxylate group at the first position and a methoxyethylamino group at the fourth position.

The biological activity of this compound is hypothesized to involve:

  • Receptor Binding : The compound may interact with specific receptors, leading to modulation of signaling pathways.
  • Enzyme Inhibition : It could potentially inhibit enzymes by binding to their active sites, affecting metabolic processes.
  • Signal Transduction Modulation : Interaction with key proteins may influence various cellular signaling pathways.

Biological Activity Studies

Research on the biological activity of this compound has focused on its pharmacological properties, including:

Anticancer Activity

Studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : Similar piperidine derivatives showed IC50 values ranging from 19.9 µM to 75.3 µM against human breast and ovarian cancer cells .

Neuropharmacological Effects

The compound may also influence neuropharmacological pathways:

  • GABA Transporter Inhibition : Some derivatives have been studied as potential inhibitors of GABA transporters, suggesting implications for neurological disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
BenzylpiperidineBasic piperidine structureLimited biological activity
N-BenzylpiperidineLacks methoxyethyl groupReduced receptor affinity
Piperidinecarboxylic acidsContains carboxylic acidVaries based on substitution

The presence of both the benzyl and methoxyethyl groups in this compound may confer specific chemical and biological properties that enhance its therapeutic potential.

Case Studies and Research Findings

Recent studies have explored the compound's potential applications in drug development:

  • In Vitro Studies : Initial investigations into its binding affinity to various receptors have shown promising results, indicating that modifications to the structure could enhance efficacy.
  • In Vivo Studies : Further research is necessary to evaluate the pharmacokinetics and bioavailability of this compound in live models.

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